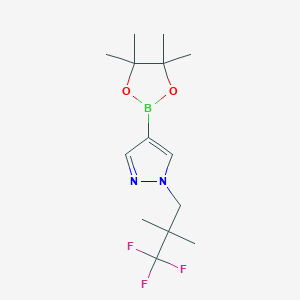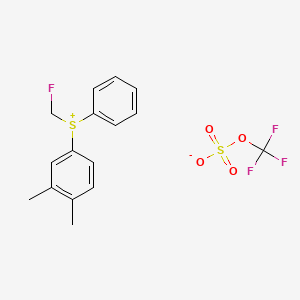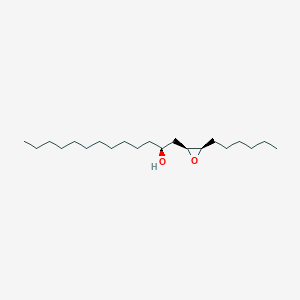
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(3,3,3-trifluoro-2,2-dimethylpropyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(3,3,3-trifluoro-2,2-dimethylpropyl)-1H-pyrazole is a complex organic compound that features both boron and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(3,3,3-trifluoro-2,2-dimethylpropyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Boron Moiety: The boron-containing group, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, can be introduced via a Suzuki coupling reaction.
Addition of the Trifluoro Group: The trifluoro group can be added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center.
Reduction: Reduction reactions can also occur, potentially affecting the pyrazole ring or the trifluoro group.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the positions adjacent to the boron and trifluoro groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Imaging Agents: The trifluoro group could be useful in the development of imaging agents for medical diagnostics.
Industry
Materials Science: Applications in the development of new materials with unique properties, such as polymers and nanomaterials.
作用機序
The mechanism of action for this compound would depend on its specific application. In catalysis, it might act as a ligand that stabilizes transition states. In biological systems, it could interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding.
類似化合物との比較
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-(3,3,3-Trifluoro-2,2-dimethylpropyl)-1H-pyrazole
特性
分子式 |
C14H22BF3N2O2 |
|---|---|
分子量 |
318.15 g/mol |
IUPAC名 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(3,3,3-trifluoro-2,2-dimethylpropyl)pyrazole |
InChI |
InChI=1S/C14H22BF3N2O2/c1-11(2,14(16,17)18)9-20-8-10(7-19-20)15-21-12(3,4)13(5,6)22-15/h7-8H,9H2,1-6H3 |
InChIキー |
ZNWGHOWUHOPFFQ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)(C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B11827082.png)
![A)-6-Propylergolin-8-yl]methyl]thio]acetic Acid](/img/structure/B11827086.png)
![2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11827087.png)
![(6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11827098.png)


![(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827114.png)
![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B11827118.png)

![2-Bromo-1-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]ethanone](/img/structure/B11827124.png)
![tert-Butyl 4-(3-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B11827127.png)

![Tert-butyl 4-chloro-2-(pyridin-4-YL)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11827139.png)
